5-bromouracil is a pyrimidine having keto groups at the 2- and 4-positions and a bromo group at the 5-position. Used mainly as an experimental mutagen. It has a role as a mutagen. It is a member of pyrimidines and a nucleobase analogue. It derives from a uracil.
5-Bromo-2,4(1H,3H)-pyrimidinedione. Brominated derivative of uracil that acts as an antimetabolite, substituting for thymine in DNA. It is used mainly as an experimental mutagen, but its deoxyriboside (BROMODEOXYURIDINE) is used to treat neoplasms.
5-Bromouracil
CAS No.: 51-20-7
Cat. No.: VC20761759
Molecular Formula: C4H3BrN2O2
Molecular Weight: 190.98 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51-20-7 |
---|---|
Molecular Formula | C4H3BrN2O2 |
Molecular Weight | 190.98 g/mol |
IUPAC Name | 5-bromo-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
Standard InChI Key | LQLQRFGHAALLLE-UHFFFAOYSA-N |
SMILES | C1=C(C(=O)NC(=O)N1)Br |
Canonical SMILES | C1=C(C(=O)NC(=O)N1)Br |
Colorform | Prisms from wate |
Melting Point | 590 °F (NTP, 1992) 310.0 °C 310 °C |
Chemical Structure and Properties
5-Bromouracil belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Its chemical structure features a bromine atom at the fifth position of the uracil molecule, creating a compound with distinct chemical and biological properties.
Property | Value |
---|---|
Chemical Formula | C4H3BrN2O2 |
Average Molecular Mass | 190.983 g/mol |
Monoisotopic Mass | 189.938 g/mol |
CAS Registry Number | 51-20-7 |
IUPAC Name | 5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Traditional Name | Bromouracil |
SMILES | BrC1=CNC(=O)NC1=O |
InChI Key | InChIKey=LQLQRFGHAALLLE-UHFFFAOYSA-N |
The presence of the bromine atom, which has greater electronegativity than the methyl group found in thymine, significantly alters the electronic distribution within the molecular structure . This electronic difference is crucial for understanding the compound's tautomeric behavior and its consequent biological effects.
Tautomeric Behavior and Biochemical Mechanisms
The biological significance of 5-Bromouracil largely stems from its ability to exist in two tautomeric forms: the keto form and the enol form . This tautomeric equilibrium fundamentally explains the compound's mutagenic properties.
Interestingly, density functional theory calculations have shown that the tautomeric preference of 5-Bromouracil is significantly influenced by its environment . While the keto form of uracil is favored over the enol tautomer in both gas phase and solution, the presence of water molecules reverses the tautomeric preference of 5-Bromouracil, making the rare tautomeric form preferred over the canonical form in aqueous solution . This effect largely results from more favorable water-water interactions in the cluster around 5-Bromouracil and can only be observed when explicit water-water interactions are included in calculations .
Additionally, 5-Bromouracil can be generated naturally within the human body through enzymatic processes. Both eosinophil peroxidase and myeloperoxidase can brominate uracil at plasma concentrations of bromine under moderately acidic conditions, producing 5-Bromouracil endogenously .
Mutagenic Properties and Mechanisms
The mutagenic activity of 5-Bromouracil has been extensively studied since the 1950s, with its mechanism having been the subject of debate for decades . The primary mechanism involves tautomeric shifting, which leads to base mispairing during DNA replication.
The efficiency of this mutagenic effect is concentration-dependent, as demonstrated by Litman and Pardee's experiments . They observed that mutant plaques (areas of bacterial cell death smaller than wild-type plaques) appeared more frequently at higher concentrations of 5-Bromouracil . Moreover, they found that sulphanilamide, which limits thymine synthesis, was essential for mutant plaque production, suggesting that 5-Bromouracil acts through competitive binding with thymine .
This was later confirmed by Zamenhof and Griboff, who showed there was approximately one-third less thymine in the genome when E. coli was grown with 5-Bromouracil, indicating its successful incorporation in place of thymine .
Photochemical Properties and Deactivation Pathways
5-Bromouracil exhibits interesting photochemical properties that contribute to its biological effects, particularly its potential as a radiosensitizer. When exposed to ultraviolet radiation, 5-Bromouracil undergoes various deactivation processes with important implications for its interactions with DNA.
After ultraviolet excitation to the bright ππ* state, three main relaxation pathways are possible: relaxation back to the ground state, intersystem crossing (ISC), and C–Br photodissociation . Based on accurate MS-CASPT2 optimizations, researchers have proposed that ground-state relaxation should be the predominant deactivation pathway in the gas phase .
The photodissociation pathway is particularly relevant to 5-Bromouracil's biological effects. Cleavage of the C-Br bond leads to the formation of a uracilyl radical that can abstract a hydrogen atom from suitable donors . This radical formation mechanism may contribute to 5-Bromouracil's ability to cause single-strand breaks, alkali-labile bonds, double-strand breaks, and DNA-protein cross-linking when present in DNA exposed to UV radiation .
Applications in Research and Medicine
5-Bromouracil has found numerous applications across scientific research and medical fields due to its unique properties:
Research Applications
In molecular biology, 5-Bromouracil serves primarily as an experimental mutagen . Its predictable pattern of inducing A-T to G-C transitions makes it valuable for controlled mutagenesis studies aimed at understanding gene function and DNA repair mechanisms.
The compound's ability to substitute for thymine in DNA has also made it useful for studying DNA replication, recombination, and repair processes. By incorporating 5-Bromouracil into DNA, researchers can track these processes and investigate cellular responses to non-standard nucleobases.
Medical Applications
The deoxyriboside derivative of 5-Bromouracil, known as 5-bromo-2-deoxyuridine, has applications in treating neoplasms (abnormal tissue growths including cancer) . This compound can be incorporated into the DNA of rapidly dividing cells, making it useful for targeting cancer cells.
Additionally, 5-Bromouracil acts as a strong radiosensitizer, with potential applications in molecular biology and cancer therapy . By increasing the sensitivity of cells to radiation, it could potentially enhance the effectiveness of radiation therapy against tumor cells.
Emerging research also suggests potential applications in antiviral treatments . The ability of 5-Bromouracil to induce mutations in viral genomes could potentially be harnessed to develop new strategies against viral infections, building upon the foundational understanding established through bacteriophage experiments.
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